molecular formula C17H16ClNO3 B13503478 Benzyl [(1R)-2-(4-chlorophenyl)-1-methyl-2-oxoethyl]carbamate

Benzyl [(1R)-2-(4-chlorophenyl)-1-methyl-2-oxoethyl]carbamate

Katalognummer: B13503478
Molekulargewicht: 317.8 g/mol
InChI-Schlüssel: MNUPTBUJPGBONE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl N-[1-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a benzyl group, a chlorophenyl group, and a carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[1-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

Benzyl chloroformate+AmineBenzyl N-[1-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate+HCl\text{Benzyl chloroformate} + \text{Amine} \rightarrow \text{Benzyl N-[1-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate} + \text{HCl} Benzyl chloroformate+Amine→Benzyl N-[1-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate+HCl

Industrial Production Methods

In industrial settings, the production of benzyl N-[1-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl N-[1-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve the use of nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Benzyl N-[1-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of benzyl N-[1-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzyl carbamate: A simpler carbamate compound with similar chemical properties.

    Phenyl carbamate: Another carbamate compound with a phenyl group instead of a benzyl group.

    Methyl carbamate: A carbamate compound with a methyl group.

Uniqueness

Benzyl N-[1-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate is unique due to the presence of both a benzyl group and a chlorophenyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C17H16ClNO3

Molekulargewicht

317.8 g/mol

IUPAC-Name

benzyl N-[1-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C17H16ClNO3/c1-12(16(20)14-7-9-15(18)10-8-14)19-17(21)22-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,19,21)

InChI-Schlüssel

MNUPTBUJPGBONE-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C1=CC=C(C=C1)Cl)NC(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.